molecular formula C11H15NO2 B1355050 5-(Diethylamino)-2-hydroxybenzaldehyde CAS No. 58537-79-4

5-(Diethylamino)-2-hydroxybenzaldehyde

Cat. No. B1355050
CAS RN: 58537-79-4
M. Wt: 193.24 g/mol
InChI Key: QXSMPHMHBQPOJJ-UHFFFAOYSA-N
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Description

“5-(Diethylamino)-2-hydroxybenzaldehyde” is a compound that contains a benzaldehyde group, a diethylamino group, and a hydroxy group. The benzaldehyde group consists of a benzene ring with a formyl group (-CHO), which is a carbonyl center bonded to hydrogen. The diethylamino group consists of an amine group bonded to two ethyl groups. The hydroxy group consists of a hydrogen atom bonded to an oxygen atom.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable benzaldehyde derivative with a diethylamino group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of “5-(Diethylamino)-2-hydroxybenzaldehyde” would be characterized by the presence of a benzene ring, which is a cyclic compound with alternating double bonds, providing a high degree of resonance stability. The diethylamino group would likely contribute to the basicity of the compound, while the hydroxy group could contribute to its acidity.



Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed chemical reactions analysis. However, the compound could potentially undergo reactions typical of aldehydes, amines, and alcohols.



Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Diethylamino)-2-hydroxybenzaldehyde” would depend on its molecular structure. The presence of the benzaldehyde group could contribute to its aromaticity, the diethylamino group could make it a weak base, and the hydroxy group could make it a weak acid.


Scientific Research Applications

Phosphorescent Material Development

5-(Diethylamino)-2-hydroxybenzaldehyde is utilized in the development of phosphorescent materials. Research indicates that when combined with certain platinum(II) complexes, it contributes to materials that emit yellow to red emissions, with significant quantum yields. Such materials are considered promising for applications in organic light-emitting diodes due to their high thermal stability and preparative accessibility (Zhang et al., 2016).

Chemosensor Development

Another significant application of 5-(Diethylamino)-2-hydroxybenzaldehyde is in the synthesis of chemosensors. Research has demonstrated that compounds derived from it can effectively detect ions like Cu2+ and S2− through color changes. This application is particularly valuable in environmental monitoring and quality control in various industries (Kim et al., 2018).

Organic Synthesis

This compound is also important in organic synthesis. It is involved in the formation of various molecular structures, such as Schiff bases and chromenes, which have potential applications in drug development and material science. The versatility of 5-(Diethylamino)-2-hydroxybenzaldehyde in these reactions underscores its utility in the synthesis of complex organic molecules (Su et al., 2011).

Photophysical Properties Study

Studies also focus on the photophysical properties of derivatives of 5-(Diethylamino)-2-hydroxybenzaldehyde. These investigations explore the excited state intramolecular charge transfer and proton transfer processes in molecules derived from this compound. Understanding these properties is crucial for the development of advanced photonic and electronic materials (Jana et al., 2013).

Catalysis and Antitumor Activities

The compound is also involved in the synthesis of complexes with potential catalytic and antitumor activities. For instance, its derivatives have been used to create oxovanadium(V) and dioxomolybdenum(VI) complexes, which are then studied for their potential applications in catalysis and as antitumor agents (Ta et al., 2019).

Safety And Hazards

Without specific safety data, it’s difficult to provide a detailed safety and hazards analysis. However, as with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

The future directions for research on “5-(Diethylamino)-2-hydroxybenzaldehyde” would likely depend on its potential applications. These could include its use as a building block in the synthesis of more complex molecules, or its potential biological activity.


properties

IUPAC Name

5-(diethylamino)-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-12(4-2)10-5-6-11(14)9(7-10)8-13/h5-8,14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSMPHMHBQPOJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60513363
Record name 5-(Diethylamino)-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Diethylamino)-2-hydroxybenzaldehyde

CAS RN

58537-79-4
Record name 5-(Diethylamino)-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
B Kosar, Ç Albayrak, M Odabaşoğlu… - Journal of Molecular …, 2011 - Elsevier
The crystal structure and spectroscopic properties of ortho-hydroxy Schiff base compound (Z)-6-[(5-chloro-2-hydroxyphenylamino)methylene]-3-(diethylamino)cyclohexa-2,4-dienone …
Number of citations: 8 www.sciencedirect.com
B Koşar, Ç Albayrak, CC Ersanlı, M Odabaşoğlu… - … Acta Part A: Molecular …, 2012 - Elsevier
This work presents a combined experimental and theoretical study on an ortho-hydroxy Schiff base compound, (E)-5-(diethylamino)-2-[(4-propylphenylimino)methyl]phenol. The crystal …
Number of citations: 55 www.sciencedirect.com
J Zhou, S Yuan, S Yan, Q Tang, H Mao… - … -New Crystal Structures, 2022 - degruyter.com
C 33 H 31 BrN 4 O 3 , monoclinic, P2 1 /n (no. 14), a = 11.8558(12) Å, b = 12.1159(11) Å, c = 24.014(2) Å, β = 94.812(2), V = 3437.3(6) Å 3 , Z = 4, R gt (F) = 0.0574, wR ref (F 2 ) = …
Number of citations: 2 www.degruyter.com
CV Rani, G Chakkaravarthi, NI Gandhi… - Acta Crystallographica …, 2015 - scripts.iucr.org
In the title compound, C21H29N3O, the dihedral angle between the planes of the aromatic rings is 8.1 (2). The ethyl groups at one terminal site of the compound are disordered over two …
Number of citations: 8 scripts.iucr.org
Ç Albayrak, G Kaştaş, M Odabaşoğlu… - Spectrochimica Acta Part A …, 2011 - Elsevier
In this study, the molecular structure and spectroscopic properties of (E)-5-(diethylamino)-2-[(4-methylphenylimino)methyl]phenol were characterized experimentally by X-ray diffraction, …
Number of citations: 33 www.sciencedirect.com
Ç Albayrak, G Kaştaş, M Odabaşoğlu… - Spectrochimica Acta Part A …, 2013 - Elsevier
The prototropic tautomerism in o-Hydroxy Schiff bases results in two forms called phenol-imine and keto-amine. The preference of a particular form by the compound changes in the …
Number of citations: 23 www.sciencedirect.com
CV Rani, G Chakkaravarthi… - … Section E: Crystallographic …, 2015 - scripts.iucr.org
The title Schiff base compound, C19H25N3O, is approximately planar, with a dihedral angle of 9.03 (13) between the planes of the aromatic rings, and has an E conformation about the …
Number of citations: 3 scripts.iucr.org
Ç Albayrak, R Frank - Journal of Molecular Structure, 2010 - Elsevier
The molecular structure and spectroscopic properties of (E)-5-(diethylamino)-2-[(2-fluorophenylimino)methyl]phenol were characterized by X-ray diffraction, IR and UV/Vis spectroscopy. …
Number of citations: 28 www.sciencedirect.com
C Vidya Rani, MP Kesavan, S Haseena… - Applied biochemistry …, 2020 - Springer
HL1 and HL2 (HL1 = 5-diethylamino-2-({[4-(diethylamino)phenyl]imino}methyl)-phenol; HL2 = 5-diethylamino-2-({[4-(dimethylamino)phenyl]imino}methyl)-phenol) are new Schiff base …
Number of citations: 19 link.springer.com
G Kaştaş, Ç Albayrak, M Odabaşoğlu… - Spectrochimica Acta Part A …, 2012 - Elsevier
In this study, (E)-5-(diethylamino)-2-[(4-iodophenylimino)methyl]phenol compound was investigated from the point of stacking interactions assembling the supramolecular network, …
Number of citations: 10 www.sciencedirect.com

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